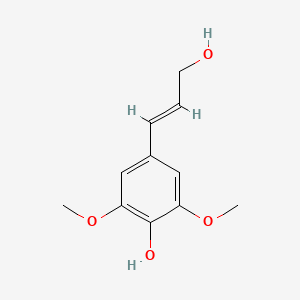

Sinapyl alcohol

Description

This compound has been reported in Streptomyces nigra, Solanum tuberosum, and other organisms with data available.

has anti-inflammatory and antinociceptive properties; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFOPEXOUVTGJS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314695 | |

| Record name | trans-Sinapyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sinapyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20675-96-1, 537-33-7 | |

| Record name | trans-Sinapyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sinapyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3,5-dimethoxycinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6NO04SMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 - 65 °C | |

| Record name | Sinapyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Sinapyl Alcohol in Lignin Biosynthesis: A Technical Guide

An In-depth Examination of Syringyl Lignin (B12514952) Formation for Researchers, Scientists, and Drug Development Professionals

Lignin, a complex aromatic polymer, is a crucial component of the plant secondary cell wall, providing structural integrity, hydrophobicity, and defense against pathogens. The composition of lignin significantly impacts the industrial processing of biomass for pulp, paper, and biofuels. A key determinant of lignin's properties is the relative abundance of its constituent monolignols, particularly sinapyl alcohol. This technical guide provides a comprehensive overview of the role of this compound in lignin biosynthesis, from its synthesis and transport to its polymerization and the analytical methods used for its characterization.

The Monolignol Biosynthesis Pathway: The Genesis of this compound

This compound is one of the three primary monolignols, alongside coniferyl alcohol and p-coumaryl alcohol, that serve as the building blocks of lignin.[1] The biosynthesis of these monolignols occurs through the phenylpropanoid pathway, a complex network of enzymatic reactions that begins with the amino acid phenylalanine.[2] this compound gives rise to the syringyl (S) units in the lignin polymer.[3]

The pathway can be broadly divided into two stages: the general phenylpropanoid pathway and the monolignol-specific branch. The latter stages, leading specifically to this compound, involve a series of hydroxylation and methylation reactions.[4] A critical branching point for the synthesis of S-lignin is the 5-hydroxylation of coniferaldehyde (B117026), catalyzed by ferulate 5-hydroxylase (F5H), followed by methylation by caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde (B192390).[5] The final step is the reduction of sinapaldehyde to this compound.

There has been considerable debate regarding the enzyme responsible for this final reduction. While cinnamyl alcohol dehydrogenase (CAD) was traditionally thought to catalyze the reduction of both coniferaldehyde and sinapaldehyde, the discovery of a this compound dehydrogenase (SAD) with a high affinity for sinapaldehyde suggested a more specialized role.[6][7] However, subsequent research in tobacco has shown that even with severe suppression of SAD, S-lignin synthesis remains largely unaffected, indicating that CAD is the primary enzyme responsible for this compound production in the woody xylem of angiosperms.[8][9]

dot

Figure 1: Simplified monolignol biosynthesis pathway leading to this compound.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level to coordinate with cell wall construction. A hierarchical network of transcription factors controls the expression of the monolignol biosynthetic genes.[8][10] Master switches, such as the NAC domain transcription factors (e.g., SND1), activate a cascade of downstream transcription factors, including MYB transcription factors (e.g., MYB46).[11] These MYB factors, in turn, directly bind to the promoters of lignin biosynthetic genes, including those involved in the this compound branch, through specific cis-acting elements like the AC elements.[3][12] This coordinated regulation ensures that the production of this compound and other monolignols is aligned with the demands of lignification during plant development.[6]

dot

Figure 2: Hierarchical transcriptional control of lignin biosynthesis.

Transport of this compound to the Cell Wall

Once synthesized in the cytoplasm, this compound must be transported across the plasma membrane to the cell wall for polymerization. The exact mechanism of monolignol transport is still an area of active research. Evidence suggests the involvement of both passive diffusion and active transport mediated by ABC transporters.[13][14] The polymerization of monolignols in the apoplast creates a concentration gradient that could drive their diffusion across the membrane.[14] However, the specificity of lignin composition in different cell types points towards a more regulated transport system.[15]

Polymerization of this compound into Lignin

In the cell wall, this compound undergoes oxidative polymerization to form the lignin polymer. This process is catalyzed by peroxidases and laccases, which generate monolignol radicals.[6] These radicals then couple in a combinatorial fashion to form a variety of ether and carbon-carbon linkages, with the β-O-4 linkage being the most predominant.[16] The presence of two methoxy (B1213986) groups on the aromatic ring of this compound sterically hinders the formation of certain cross-links, leading to a more linear lignin polymer with a higher proportion of β-O-4 linkages compared to lignin derived from coniferyl alcohol.[17]

The Significance of the Syringyl/Guaiacyl (S/G) Ratio

The ratio of syringyl (S) units, derived from this compound, to guaiacyl (G) units, derived from coniferyl alcohol, is a critical parameter that influences the chemical and physical properties of lignin. Hardwood lignins are generally rich in S units, while softwood lignins are predominantly composed of G units.[7][18] A higher S/G ratio is associated with a more linear lignin structure and a higher frequency of the more easily cleavable β-O-4 ether linkages.[17] This makes biomass with a high S/G ratio more amenable to delignification processes, which is advantageous for the pulp and paper and biofuel industries.[7]

Table 1: Lignin Content and S/G Ratio in Various Plant Types

| Plant Type | Lignin Content (% of dry weight) | S/G Ratio | H:G:S Ratio |

| Hardwoods | |||

| Poplar | ~21-26% | 1.5 - 2.5 | 4:65:31 |

| Eucalyptus | ~22-28% | 2.0 - 4.0 | 2:14:84 |

| Birch | ~19-22% | ~2.0 | 2:29:69 |

| Softwoods | |||

| Pine | ~25-35% | ~0.02 | 12:86:2 |

| Spruce | ~27-33% | ~0.01 | 5:94:1 |

| Grasses | |||

| Wheat Straw | ~16-21% | ~1.0 | 9:45:46 |

| Rice Straw | ~12-18% | ~0.9 | 15:45:40 |

| Switchgrass | ~17-20% | ~0.5 - 1.0 | - |

Note: Values are approximate and can vary depending on the specific species, age, and growing conditions.[7][18][19][20][21][22]

Table 2: Kinetic Properties of Cinnamyl Alcohol Dehydrogenase (CAD) and this compound Dehydrogenase (SAD)

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) |

| Populus tremuloides SAD | Sinapaldehyde | 16 | 100 |

| Coniferaldehyde | 100 | 60 | |

| Pine CAD | Coniferaldehyde | 30-70 | High |

| Sinapaldehyde | >1000 | Low | |

| Angiosperm CAD | Coniferaldehyde | High Affinity | High |

| Sinapaldehyde | High Affinity | High |

Note: Kinetic parameters can vary between species and experimental conditions.[23][24][25]

Experimental Protocols for Studying this compound's Role

A variety of analytical techniques are employed to investigate the role of this compound in lignin biosynthesis.

Thioacidolysis for Lignin Monomer Composition

Thioacidolysis is a chemical degradation method used to cleave β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).[26][27] This technique provides a reliable measure of the S/G ratio.

Detailed Methodology:

-

Sample Preparation: The biomass sample is ground and extractives are removed by sequential solvent extraction (e.g., with toluene/ethanol and then water). The resulting cell wall residue is dried.

-

Reaction: A known amount of the dried cell wall material is heated in a solution of ethanethiol (B150549) and boron trifluoride etherate in dioxane.

-

Work-up: The reaction is quenched, and an internal standard is added. The reaction products are extracted with an organic solvent.

-

Derivatization: The hydroxyl groups of the released monomers are derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized monomers are separated and quantified by GC-MS. The S, G, and H monomers are identified by their retention times and mass spectra.

dot

Figure 3: Experimental workflow for thioacidolysis.

NMR Spectroscopy for Lignin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Heteronuclear Single Quantum Coherence (HSQC) NMR, is a powerful non-destructive technique for elucidating the structure of lignin, including the relative abundance of different linkages and the S/G ratio.[28][29]

Detailed Methodology:

-

Sample Preparation: Isolated lignin or whole cell wall material is dissolved in a suitable deuterated solvent (e.g., DMSO-d6/pyridine-d5).

-

NMR Data Acquisition: 1D (¹H and ¹³C) and 2D (HSQC) NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The signals in the HSQC spectrum corresponding to the aromatic regions of the S and G units are integrated.

-

S/G Ratio Calculation: The S/G ratio is calculated from the integral values of the characteristic cross-peaks for the S and G units.

Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay

The activity of CAD, the enzyme that can catalyze the final step in this compound biosynthesis, can be measured spectrophotometrically.

Detailed Methodology:

-

Protein Extraction: Total protein is extracted from the plant tissue of interest in a suitable buffer.

-

Reaction Mixture: The reaction mixture contains the protein extract, a buffer, NAD(P)H as a cofactor, and the substrate (e.g., sinapaldehyde or coniferaldehyde).

-

Spectrophotometric Measurement: The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H is monitored over time.

-

Activity Calculation: The enzyme activity is calculated from the rate of NAD(P)H oxidation.

Conclusion

This compound is a central player in lignin biosynthesis, particularly in angiosperms, where it gives rise to syringyl lignin. The incorporation of this compound into the lignin polymer has profound effects on its structure and properties, with the S/G ratio being a key determinant of biomass recalcitrance. A thorough understanding of the biosynthesis, regulation, and polymerization of this compound is essential for the development of strategies to engineer plants with modified lignin for improved industrial applications. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate role of this compound in the complex process of lignification.

References

- 1. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Preparation and Analysis of Biomass Lignins | Springer Nature Experiments [experiments.springernature.com]

- 10. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 12. Frontiers | Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus [frontiersin.org]

- 13. Monolignol export by diffusion down a polymerization-induced concentration gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The law of supply and demand rules monolignol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The effects of lignin source and extraction on the composition and properties of biorefined depolymerization products - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00262D [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Wood - Cellulose, Lignin, Tracheids | Britannica [britannica.com]

- 20. Analysis of Hardwood, Cellulose Content of Hardwood, Lignin Content of Hardwood [celignis.com]

- 21. static.igem.org [static.igem.org]

- 22. osti.gov [osti.gov]

- 23. Structural and Kinetic Basis for Substrate Selectivity in Populus tremuloides this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural and kinetic basis for substrate selectivity in Populus tremuloides this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Overexpression of a Cinnamyl Alcohol Dehydrogenase-Coding Gene, GsCAD1, from Wild Soybean Enhances Resistance to Soybean Mosaic Virus [mdpi.com]

- 26. Thioacidolysis-Based Lignin Composition Analysis [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Comparison of methodologies used to determine aromatic lignin unit ratios in lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sinapyl Alcohol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is an organic compound that plays a crucial role in the biosynthesis of lignin, a complex polymer essential for the structural integrity of most terrestrial plants.[1][2] As a monolignol, it is a primary building block of syringyl (S) lignin, which is particularly abundant in angiosperms. Beyond its structural role, this compound and its derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, making them of significant interest in the fields of biochemistry, pharmacology, and materials science.[3][4] This guide provides a comprehensive overview of the structure, chemical properties, and biological context of this compound, complete with detailed experimental protocols and data for researchers.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol, is a phenylpropanoid characterized by a phenolic ring with two methoxy (B1213986) groups and a propenol side chain.[5][6]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O₄ | [1][2][3][7][8][9][10] |

| Molecular Weight | 210.23 g/mol | [1][2][3][7][8] |

| Appearance | Pale yellow to yellow oil or colorless/white solid | [3][5][11] |

| Melting Point | 61-65 °C | [1][3][5][7][12][13] |

| Boiling Point | 384.7 ± 37.0 °C (Predicted) | [3][12] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [3][7][12] |

| pKa | 10.00 ± 0.40 (Predicted) | [3][4][12] |

| Solubility | Water: Slightly soluble/Partly miscible.[2][3][7][14] Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, acetonitrile (B52724) (slightly), and chloroform (B151607) (slightly).[2][3][4][12] | [2][3][4][7][12][14] |

| CAS Number | 537-33-7 | [1][2][7] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and quantification.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.5 | d | Aromatic CH |

| ~6.3 | dt | Vinylic CH |

| ~6.1 | d | Vinylic CH |

| ~5.4 | s | Phenolic OH |

| ~4.3 | d | CH₂OH |

| ~3.9 | s | OCH₃ |

| ~1.6 | t | CH₂OH |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C-O (Aromatic) |

| ~134 | C-OH (Aromatic) |

| ~133 | C (Aromatic) |

| ~130 | Vinylic CH |

| ~128 | Vinylic CH |

| ~104 | Aromatic CH |

| ~64 | CH₂OH |

| ~56 | OCH₃ |

Note: These are approximate values and can be influenced by the molecular environment.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |

| 3550-3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |

| 3100-3000 | Medium | =C-H stretch | Alkene |

| 3000-2850 | Medium | C-H stretch | Alkane |

| 1680-1640 | Medium | C=C stretch | Alkene |

| 1600-1585 & 1500-1400 | Medium | C-C stretch (in-ring) | Aromatic |

| 1320-1000 | Strong | C-O stretch | Alcohol, Ether |

UV-Vis Spectroscopy Data

| Wavelength (λmax) | Solvent/Condition |

| 33055 cm⁻¹ (~302 nm) | Gas Phase (Conformer A) |

| 33294 cm⁻¹ (~300 nm) | Gas Phase (Conformer B) |

Note: In solution, the λmax is expected to be in a similar range. The absorption maxima can shift depending on the solvent polarity and pH.[15]

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide variety of phenolic compounds. The pathway starts with the amino acid phenylalanine.

References

- 1. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol and Its Enzyme-Catalyzed Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources and Extraction of Sinapyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is an organic compound that plays a crucial role as one of the three primary monolignols, the fundamental precursors to the complex polymer lignin (B12514952).[1] Specifically, it is the monomer responsible for the formation of syringyl (S) lignin units. The presence and proportion of this compound-derived units in the lignin macromolecule significantly influence the chemical and physical properties of plant biomass, impacting processes from paper pulping to biofuel production. This technical guide provides an in-depth overview of the biosynthesis of this compound, its natural occurrence, and the methodologies for its analysis and preparation.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide array of phenolic compounds. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the three main monolignols: p-coumaryl, coniferyl, and this compound. The specific branch leading to this compound is characteristic of angiosperms (hardwoods and grasses).

The key enzymatic steps in the formation of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting Phenylalanine to Cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates Cinnamic acid to form p-Coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid into its CoA thioester.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the aromatic ring to produce Caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates Caffeoyl-CoA to form Feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces Feruloyl-CoA to Coniferaldehyde.

-

Ferulate 5-Hydroxylase (F5H): A key step unique to the S-lignin pathway, this enzyme hydroxylates Coniferaldehyde to 5-Hydroxyconiferaldehyde.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates 5-Hydroxyconiferaldehyde to produce Sinapaldehyde (B192390).

-

Cinnamyl Alcohol Dehydrogenase (CAD) / this compound Dehydrogenase (SAD): The final step involves the reduction of Sinapaldehyde to this compound.

Caption: Biosynthetic pathway of this compound from phenylalanine.

Natural Occurrence and Abundance

Free this compound is not found in significant quantities in nature as it is rapidly polymerized into lignin within the plant cell wall. Its abundance is therefore measured indirectly by quantifying the syringyl (S) units within the lignin polymer. Hardwoods (angiosperms) are particularly rich in S-lignin, which is contrasted with softwoods (gymnosperms) that are composed almost exclusively of guaiacyl (G) lignin, derived from coniferyl alcohol.[2] The ratio of syringyl to guaiacyl units (S/G ratio) is a critical parameter in biomass characterization.[3]

| Plant Source | Plant Type | S/G Ratio | Reference(s) |

| Poplar (Populus sp.) | Hardwood | 2.0 - 2.5 | [4][5] |

| Birch (Betula papyrifera) | Hardwood | ~2.0 | [3][4] |

| Maple (Acer saccharum) | Hardwood | ~1.4 | [4] |

| Eucalyptus (Eucalyptus sp.) | Hardwood | 2.0 - 4.0 | [6] |

| Corn Stover (Zea mays) | Grass | ~1.3 | [7] |

| Switchgrass (Panicum virgatum) | Grass | 0.6 - 0.8 | [8] |

| Pine (Pinus sp.) | Softwood | ~0.02 | [3] |

| Selaginella moellendorffii | Lycophyte | >2.3 (>70% S) | [9] |

Methodologies for Analysis and Extraction

Given that this compound is locked within the lignin polymer, obtaining it requires either the chemical degradation of biomass for analytical purposes or laboratory synthesis for use as a pure standard.

Analytical "Extraction": Lignin Degradation Methods

To quantify the this compound content of a biomass sample, degradative chemical methods are employed to break the ether linkages in the lignin polymer, releasing soluble monomers that can be analyzed, typically by gas chromatography-mass spectrometry (GC-MS).

The DFRC method is a robust technique that selectively cleaves α- and β-aryl ether bonds in lignin, which are the most common linkages.[10][11]

Materials:

-

Extractive-free, milled biomass (~30 mg) or isolated lignin (~5 mg)

-

Acetyl bromide (AcBr) / Acetic Acid solution (8:92 v/v)

-

Dioxane / Acetic Acid / Water (5:4:1 v/v/v)

-

Zinc dust

-

Acetic anhydride (B1165640)

-

Ethyl acetate (B1210297)

-

Internal standard (e.g., tetracosane)

Procedure:

-

Derivatization: Place the biomass or lignin sample in a 10 mL round-bottom flask. Add 2.5 mL of the AcBr/acetic acid stock solution. Stir the mixture at 50°C for 2 hours until the sample is fully dissolved.

-

Solvent Removal: Remove the solvent and excess AcBr by rotary evaporation at a temperature below 50°C.

-

Reductive Cleavage: Dissolve the resulting residue in 5 mL of the dioxane/acetic acid/water solvent. Add approximately 100 mg of zinc dust to the solution while stirring vigorously. Continue stirring for 40-60 minutes.

-

Work-up: Quench the reaction by adding 1 mL of saturated aqueous ammonium (B1175870) chloride. Add the internal standard. Extract the organic products with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Acetylation: Evaporate the solvent. Add 0.2 mL of pyridine and 0.2 mL of acetic anhydride to the residue. Let the mixture sit at room temperature for 1 hour to acetylate the hydroxyl groups.

-

Analysis: Evaporate the pyridine and acetic anhydride under a stream of nitrogen. Redissolve the final product in a suitable solvent (e.g., acetone) for GC-MS analysis. The primary monomers released are the diacetates of p-coumaryl, coniferyl, and this compound, which can be quantified against the internal standard.[10]

Caption: Experimental workflow for DFRC analysis of lignin monomers.

Laboratory Synthesis of this compound

For researchers requiring pure this compound for experimental use, chemical synthesis is the most practical method of acquisition. A common and straightforward approach is the regioselective reduction of its commercially available precursor, sinapaldehyde.[12][13]

This protocol describes a simple reduction using a borohydride (B1222165) exchange resin, which is safer and easier to handle than many other reducing agents.[12]

Materials:

-

Sinapaldehyde

-

Methanol (B129727) (anhydrous)

-

Borohydride exchange resin (e.g., Amberlite IRA-400 borohydride form)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolution: Dissolve sinapaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Add the borohydride exchange resin to the solution in portions at room temperature. The amount of resin should be in stoichiometric excess relative to the aldehyde. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Filtration: Once the reaction is complete (disappearance of the sinapaldehyde spot on TLC), filter the reaction mixture to remove the resin. Wash the resin with a small amount of methanol to recover any adsorbed product.

-

Concentration: Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is a pale solid or oil. Purify the crude this compound using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. The final product, this compound, should be a colorless solid. Confirm identity and purity using NMR and MS analysis.

Conclusion

This compound is a key component of plant biomass, particularly in hardwoods, where it forms the syringyl units of lignin. While not naturally available as a free monomer, its content can be accurately determined through analytical degradation techniques such as DFRC and thioacidolysis. For research applications requiring the pure compound, straightforward and high-yield chemical synthesis from sinapaldehyde provides a reliable source. Understanding the biosynthesis, natural distribution, and methods for analyzing and obtaining this compound is fundamental for professionals in plant science, materials chemistry, and drug development who seek to utilize or modify lignocellulosic biomass.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. novapublishers.com [novapublishers.com]

- 3. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of methodologies used to determine aromatic lignin unit ratios in lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Independent origins of syringyl lignin in vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pyrodata.com [pyrodata.com]

- 12. Simplified preparation of coniferyl and sinapyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Sinapyl Alcohol in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of sinapyl alcohol, a key precursor to syringyl (S) lignin (B12514952) in angiosperms. Understanding this pathway is crucial for manipulating lignin content and composition in plants for various applications, including biofuel production, paper manufacturing, and the development of novel therapeutics. This document details the core enzymatic steps, presents quantitative kinetic data, and provides detailed experimental protocols for key assays.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine into feruloyl-CoA, a central intermediate. From feruloyl-CoA, the pathway branches into the synthesis of guaiacyl (G) and syringyl (S) lignin precursors. The specific branch leading to this compound involves four key enzymes that orchestrate the conversion of feruloyl-CoA to this compound.

The key enzymatic steps in the this compound biosynthetic pathway are:

-

Ferulate 5-hydroxylase (F5H) : This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of feruloyl-CoA, coniferaldehyde, or coniferyl alcohol at the C5 position of the aromatic ring, a critical step directing the metabolic flux towards S-lignin biosynthesis.[1][2]

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT) : This enzyme is primarily responsible for the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR) : CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters (e.g., feruloyl-CoA, sinapoyl-CoA) to their corresponding aldehydes (coniferaldehyde, sinapaldehyde).[3][4][5]

-

Cinnamyl Alcohol Dehydrogenase (CAD) / this compound Dehydrogenase (SAD) : The final reduction step is carried out by CAD or a more specialized SAD, which converts sinapaldehyde (B192390) to this compound.[6] While CAD can act on a broader range of cinnamaldehydes, SAD exhibits a higher specificity for sinapaldehyde.[6][7][8]

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and kinetic basis for substrate selectivity in Populus tremuloides this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Structural and Kinetic Basis for Substrate Selectivity in this compound Dehydrogenase | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Sinapyl Alcohol and Its Derivatives in Plant Cell Walls

Introduction

This compound is a primary monolignol, an aromatic alcohol that serves as a fundamental monomer for the biosynthesis of lignin (B12514952) and lignans (B1203133) in plant cell walls.[1] Biosynthesized via the phenylpropanoid pathway, it is the precursor to the syringyl (S) units in the lignin polymer.[1][2] The incorporation of this compound is particularly prominent in the lignin of angiosperms (hardwoods), where it contributes significantly to the structural integrity of the secondary cell walls, provides mechanical support, and aids in water transport.[3][4] Beyond its structural role, the proportion of this compound-derived S-lignin versus coniferyl alcohol-derived guaiacyl (G) lignin (the S/G ratio) is a critical determinant of biomass processability for applications such as biofuel production and paper pulping.[3] Furthermore, this compound and its derivatives have garnered interest in pharmacology for their cytotoxic, anti-inflammatory, and antioxidant properties.[5][6] This guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into the cell wall, quantitative data, key experimental protocols, and regulatory mechanisms.

Biosynthesis of this compound

This compound is synthesized through the intricate phenylpropanoid pathway, which converts phenylalanine into a variety of phenolic compounds.[7][8] The pathway involves a series of enzymatic reactions catalyzed by both cytosolic and ER-membrane-bound enzymes.[8] The specific branch leading to this compound diverges from the synthesis of coniferyl alcohol, involving critical hydroxylation and O-methylation steps.[2][9] The enzyme Ferulate 5-hydroxylase (F5H) catalyzes the hydroxylation of coniferaldehyde (B117026) to 5-hydroxyconiferaldehyde, which is then methylated by Caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde (B192390).[7] The final step is the reduction of sinapaldehyde to this compound, a reaction catalyzed by this compound dehydrogenase (SAD).[1][10]

Caption: The monolignol biosynthetic pathway leading to this compound.

Incorporation into Lignin and Key Derivatives

Once synthesized in the cytosol, monolignols are transported to the cell wall.[4] The exact transport mechanism is still under investigation, with evidence suggesting roles for both active transport via ABC transporters and passive diffusion driven by a polymerization-induced concentration gradient.[11] In the apoplast, peroxidases and laccases oxidize this compound to a phenoxy radical.[8] This radical then couples with the growing lignin polymer in a combinatorial fashion, primarily forming β-O-4 aryl ether linkages, to create syringyl (S) lignin units.[12]

Beyond direct polymerization, this compound can form various derivatives. One important class is monolignol glucosides, such as syringin (B1682858) (this compound 4-O-glucoside), which are thought to function as storage and transport forms of the monolignol.[13][14] In grasses, this compound can be acylated with p-coumaric acid to form sinapyl p-coumarate, which is then incorporated into the lignin structure.[8]

Caption: Transport and oxidative polymerization of this compound into lignin.

Quantitative Data

The relative abundance of this compound-derived units is a key characteristic of plant cell walls. This is often expressed as the syringyl to guaiacyl (S/G) ratio, which varies significantly across species and even within different tissues of the same plant.[3]

Table 1: Syringyl/Guaiacyl (S/G) Ratios in Various Plant Species

| Plant Species | Tissue/Type | S/G Ratio | Analysis Method |

| Populus trichocarpa (Poplar) | Wood | ~1.5 - 2.5 | Py-MBMS |

| Eucalyptus globulus | Wood | ~3.0 - 4.0 | HPLC |

| Betula pendula (Birch) | Wood | ~2.0 | Not Specified |

| Pinus taeda (Loblolly Pine) | Wood (Softwood) | 0.023 | Not Specified |

| Picea abies (Spruce) | Wood (Softwood) | 0.01 | Not Specified |

| Arabidopsis thaliana | Stem | ~0.8 | UMSP |

| Data compiled from multiple sources.[3][15][16][17][18] Note that values can vary based on analytical method, plant age, and growth conditions. |

The enzymatic kinetics of the final step in this compound biosynthesis reveal a high specificity for its substrate, sinapaldehyde.

Table 2: Kinetic Properties of Recombinant this compound Dehydrogenase (SAD) from Populus tremuloides (Aspen)

| Substrate | Apparent K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |

| Sinapaldehyde | 2.0 ± 0.3 | 41.3 ± 1.2 | 20.7 |

| Coniferaldehyde | 11.2 ± 1.1 | 34.0 ± 0.9 | 3.0 |

| Data sourced from a study on aspen SAD.[19] The higher k_cat_/K_m_ for sinapaldehyde indicates it is the preferred substrate in vitro.[19] |

The absolute and relative amounts of monolignols and their glucosides can differ even between ecotypes of the same species, highlighting tight regulatory control.

Table 3: Relative Content of Monolignols and their Glucosides in Arabidopsis thaliana Stems

| Compound | Col-0 Ecotype (Relative Intensity) | WS Ecotype (Relative Intensity) |

| Coniferyl alcohol | ~1.5x higher than WS | Baseline |

| This compound | ~2.0x higher than WS | Baseline |

| Coniferin | ~25x higher than WS | Baseline |

| Syringin | ~11x higher than WS | Baseline |

| Data adapted from a UPLC-MS analysis comparing two Arabidopsis ecotypes.[13] Values are relative comparisons, not absolute concentrations. |

Experimental Protocols

Accurate quantification and characterization of this compound-derived lignin are crucial for research. Below are summaries of two fundamental experimental protocols.

Protocol: Klason Lignin Quantification

The Klason method is a gravimetric technique to determine the acid-insoluble lignin content in biomass.[9][20][21]

Methodology Summary:

-

Sample Preparation: The biomass sample is dried, ground, and extractives are removed using solvents like ethanol (B145695) and/or water.

-

Primary Hydrolysis: A precise weight of the extractive-free sample (~300 mg) is hydrolyzed with 3 mL of 72% sulfuric acid at 30°C for 1 hour with regular stirring.[9][20] This step dissolves the polysaccharides.

-

Secondary Hydrolysis: The acid-sample mixture is diluted with 84 mL of deionized water to a 3-4% acid concentration and autoclaved at ~121°C for 1 hour.[9][22] This completes the hydrolysis of any remaining polysaccharides.

-

Filtration and Washing: The hot solution is filtered through a pre-weighed filtering crucible to collect the insoluble residue (Klason lignin). The residue is washed thoroughly with hot deionized water until neutral.

-

Gravimetric Analysis: The crucible with the dried residue is placed in an oven at 105°C overnight, cooled in a desiccator, and weighed. The weight of the acid-insoluble residue is reported as Klason lignin.

-

Acid-Soluble Lignin (Optional): The filtrate collected in step 4 can be analyzed by UV spectrophotometry (at ~205 nm) to quantify the acid-soluble lignin portion.[23]

Caption: Experimental workflow for the determination of Klason lignin.

Protocol: S/G Ratio Determination by Thioacidolysis-GC/MS

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin, releasing monomeric units that can be quantified to determine the S/G ratio.[12][24]

Methodology Summary:

-

Sample Preparation: 2-5 mg of dry, extractive-free biomass is weighed into a reaction vial.

-

Thioacidolysis Reaction: A freshly prepared thioacidolysis reagent (e.g., 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane) is added. The vial is sealed and heated at 100°C for 4 hours.

-

Workup (Modified Protocol): After cooling, the reaction is quenched and neutralized (e.g., with sodium bicarbonate). An internal standard is added. Instead of a complex solvent extraction, modern protocols often involve direct drying of the neutralized reaction mixture under a stream of nitrogen.[12][25]

-

Derivatization: The dried residue is derivatized to make the monomers volatile for gas chromatography. This is typically done by silylation using reagents like BSTFA with 1% TMCS in pyridine, heating at 55-60°C for 30 minutes.[12]

-

GC/MS Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC/MS). The S and G monomers are separated on the GC column and identified by their characteristic mass spectra.

-

Quantification: The peak areas of the S and G monomers are integrated and compared to the internal standard and calibration curves to determine their respective amounts and calculate the S/G ratio.[26]

Caption: High-throughput workflow for lignin S/G ratio analysis via thioacidolysis.

Regulation of this compound Metabolism

The biosynthesis of this compound is tightly regulated at multiple levels to meet the developmental and environmental needs of the plant. This regulation involves a hierarchical network of transcription factors that control the expression of the biosynthetic genes.[7][27] Key transcription factor families like MYB, NAC, and WRKY act as master switches, activating downstream regulators that in turn bind to the promoters of genes like F5H, COMT, and SAD.[27]

Plant hormones also play a crucial role. For instance, a high ratio of auxin (IAA) to gibberellic acid (GA₃) has been shown to induce the formation of lignin rich in syringyl units.[1] Conversely, stress-related hormones like salicylic (B10762653) acid can have an inverse relationship with lignin content.[15] This intricate regulatory network allows the plant to modulate not just the amount but also the composition (i.e., the S/G ratio) of lignin in response to various cues.

Caption: Regulatory network influencing this compound biosynthesis and S-lignin deposition.

Conclusion and Future Perspectives

This compound is a central molecule in the formation of plant cell walls, particularly in angiosperms. Its biosynthesis via a specialized branch of the phenylpropanoid pathway and its subsequent polymerization into syringyl lignin are critical for plant structure and development. The S/G ratio, largely determined by the flux towards this compound, is a key parameter influencing the industrial utility of lignocellulosic biomass. For drug development professionals, the diverse biological activities reported for this compound derivatives warrant further investigation.

Future research will likely focus on elucidating the precise mechanisms of monolignol transport, unraveling the complex interplay of regulatory networks, and leveraging advanced imaging techniques to visualize lignification in real-time.[28][29] A deeper understanding of these processes holds the potential to engineer plants with tailored lignin content and composition, optimizing biomass for biorefineries and enhancing plant resilience, while also uncovering novel bioactive compounds for therapeutic applications.

References

- 1. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Structural and Kinetic Basis for Substrate Selectivity in this compound Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 3. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 4. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Derivatives from the Lipo-soluble Part of Dichrocephala benthamii C. B. Clarke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Monolignol export by diffusion down a polymerization-induced concentration gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. eucalyptus.com.br [eucalyptus.com.br]

- 19. Structural and Kinetic Basis for Substrate Selectivity in Populus tremuloides this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 23. web.abo.fi [web.abo.fi]

- 24. researchgate.net [researchgate.net]

- 25. A rapid thioacidolysis method for biomass lignin composition and tricin analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 26. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. research-hub.nrel.gov [research-hub.nrel.gov]

Spectroscopic Profile of Sinapyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sinapyl alcohol, a key monolignol in the biosynthesis of lignin (B12514952) and a valuable building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2, 6 | 6.72 | s | - |

| 7 | 6.55 | d | 15.9 |

| 8 | 6.32 | dt | 15.9, 5.3 |

| 9 | 4.30 | d | 5.3 |

| OCH₃ | 3.87 | s | - |

| OH (phenolic) | 5.4 (broad s) | - | - |

| OH (allylic) | 1.8 (broad s) | - | - |

Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (δ) in ppm |

| 1 | 133.0 |

| 2, 6 | 104.5 |

| 3, 5 | 147.2 |

| 4 | 131.0 |

| 7 | 129.5 |

| 8 | 128.8 |

| 9 | 63.5 |

| OCH₃ | 56.5 |

Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for its hydroxyl, aromatic, ether, and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3050 - 3000 | Medium | =C-H stretch (aromatic and vinyl) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 | Medium | C=C stretch (vinyl) |

| 1610, 1515 | Strong | C=C stretch (aromatic ring) |

| 1210 | Strong | C-O stretch (aryl ether) |

| 1115 | Strong | C-O stretch (alcohol) |

| 970 | Strong | =C-H bend (trans-alkene) |

Data obtained from an ATR-IR spectrum provided by Sigma-Aldrich.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 192 | 40 | [M - H₂O]⁺ |

| 181 | 35 | [M - CH₂OH]⁺ |

| 167 | 55 | [M - CH₂OH - CH₂]⁺ |

| 154 | 25 | [M - 2xOCH₃]⁺ |

| 138 | 30 | [M - OCH₃ - CH₂OH]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

Spectral width: 0-220 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal.

-

KBr Pellet:

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Data Analysis:

-

Identify the major absorption bands.

-

Correlate the band positions (wavenumbers) with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject the solution into the GC, where the sample is vaporized and separated on a capillary column.

-

The separated components are introduced into the mass spectrometer.

-

Ionization method: Electron Ionization (EI) at 70 eV.

-

-

Direct Infusion:

-

Dissolve the sample in a suitable solvent.

-

Infuse the solution directly into the ion source.

-

Ionization method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis and Detection:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Detector: Electron multiplier or Faraday cup.

-

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Determine the elemental composition from high-resolution mass spectrometry (HRMS) data.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Activity of Sinapyl Alcohol and Its Glucosides: A Technical Guide for Researchers

Abstract

Sinapyl alcohol, a key monolignol in the phenylpropanoid pathway, and its primary glucoside, syringin (B1682858) (this compound 4-O-glucoside), are natural compounds exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of their biological effects, focusing on anti-inflammatory, antinociceptive, anticancer, antioxidant, and cardioprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and elucidated signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound is an organic compound biosynthesized via the phenylpropanoid pathway and serves as a fundamental precursor to lignin (B12514952) and various lignans, stilbenoids, and coumarins.[1][2] Its glucoside, syringin, is widely distributed in numerous medicinal plants, including Acanthopanax senticosus (Siberian ginseng).[3] Emerging research has highlighted the therapeutic potential of both compounds, with evidence suggesting that syringin may act as a prodrug, metabolizing into the more potent this compound in vivo to exert its effects. This guide synthesizes the current scientific literature, presenting their biological activities with a focus on quantitative data and molecular mechanisms.

Anti-inflammatory and Antinociceptive Activities

Both this compound and syringin demonstrate significant anti-inflammatory and antinociceptive (pain-relieving) properties. Studies consistently show that this compound is a more potent agent than its glucoside form, syringin, in various experimental models. The primary mechanism for this activity is the downregulation of key inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative findings for the anti-inflammatory and antinociceptive effects of this compound and syringin.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Model System | Assay | Concentration | Effect | Reference |

| This compound | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 50-200 µM | Dose-dependent inhibition of NO, PGE₂, and TNF-α | [4] |

| This compound | LPS-stimulated RAW 264.7 macrophages | iNOS & COX-2 Expression | Concentration-dependent | Reduction in protein expression levels | [4] |

| Syringin | LPS-stimulated RAW 264.7 macrophages | NO Production | Up to 1000 µM | No significant inhibition | [5] |

| Syringin | LPS-stimulated RAW 264.7 macrophages | TNF-α Production | Dose-dependent | Significant inhibition | [5] |

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity

| Compound | Animal Model | Assay | Dosage (p.o.) | Effect | Reference |

| This compound | Rat | Carrageenan-Induced Paw Edema | 20, 30 mg/kg/day | Significant reduction in acute paw edema | [6] |

| This compound | Mouse | Acetic Acid-Induced Vascular Permeability | 20, 30 mg/kg | Significant reduction of dye leakage | [4] |

| This compound | Mouse | Acetic Acid-Induced Writhing Test | 20, 30 mg/kg | Potent reduction in the number of writhes | [4] |

| This compound | Mouse | Hot Plate Test | 20, 30 mg/kg | Significantly increases latency of jumping response | [4] |

| Syringin | Mouse | FITC-induced Ear Edema | Not specified | Significant suppression | [5] |

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound intervenes in this cascade, reducing the expression of these enzymes and thereby decreasing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[4]

Experimental Protocols

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[7][8]

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[7][8]

-

Treatment: The culture medium is replaced with fresh medium containing the test compound (this compound or syringin) at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL).

-

Incubation: Cells are incubated for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

NO Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]

-

Analysis: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9][10][11]

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are used. Animals are fasted overnight with free access to water before the experiment.

-

Baseline Measurement: The initial volume of the rat's left hind paw is measured using a plethysmometer.[12]

-

Drug Administration: The test compound (e.g., this compound at 20-30 mg/kg) or a reference drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[11]

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the left hind paw.[9][11]

-

Measurement of Edema: The paw volume is measured again at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan induction. The percentage inhibition of edema by the test compound is calculated relative to the control group.

This model is used to screen for peripheral analgesic activity by inducing visceral pain.[13][14][15]

-

Animal Preparation: Swiss albino or ICR mice (20-30g) are divided into control, standard, and test groups.[13][15]

-

Drug Administration: The test compound (e.g., this compound at 20-30 mg/kg) is administered, typically orally or subcutaneously, 30-60 minutes prior to the acetic acid injection.[13][14] The standard group receives a known analgesic like diclofenac (B195802) sodium.

-

Induction of Writhing: A 0.7% or 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[13][15]

-

Observation: Immediately after injection, each mouse is placed in an observation chamber. After a 5-minute latency period, the number of "writhes" (abdominal constrictions, twisting of the trunk, and extension of hind limbs) is counted for a set period, typically 10-15 minutes.[13][15]

-

Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity is determined by comparing the mean writhes of the test groups to the control group.

Anticancer and Anti-Angiogenic Activity

Syringin and derivatives of this compound have demonstrated notable anticancer and anti-angiogenic activities. Syringin, in particular, has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[16][17] The cytotoxic effects appear to be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data

Table 3: Cytotoxic and Anti-Angiogenic Activity

| Compound | Activity | Cell Line / Model | Concentration / IC₅₀ | Effect | Reference |

| Syringin | Anti-Angiogenic | Duck Chorioallantoic Membrane (CAM) Assay | 100 µM & 200 µM | Dose-dependent inhibition of blood vessel formation, comparable to 200 µM celecoxib | [16][17][18] |

| Syringin | Cytotoxic | BxPC3 (Pancreatic Cancer) | IC₅₀ = 12.5 µg/mL | Cell death | [3][19] |

| Syringin | Cytotoxic | Huh7 (Hepatocellular Carcinoma) | IC₅₀ = 7.2 ± 2.5 µg/mL | Cell death | [3][19] |

| Dichrocephols A (this compound Derivative) | Cytotoxic | HeLa (Cervical Cancer) | IC₅₀ = 14.8 µM | Cell death | [20] |

| Dichrocephols B (this compound Derivative) | Cytotoxic | HeLa (Cervical Cancer) | IC₅₀ = 51.6 µM | Cell death | [20] |

| Dichrocephols C (this compound Derivative) | Cytotoxic | HeLa (Cervical Cancer) | IC₅₀ = 81.6 µM | Cell death | [20] |

| Compound 14d (this compound Derivative) | Cytotoxic | BEL-7404 (Hepatoma) | IC₅₀ = 0.7 µM | Potent cytotoxicity, more active than cisplatin | [21] |

Signaling Pathways

Syringin exerts its anti-breast cancer effects by modulating two critical signaling cascades: the PI3K/AKT pathway, which is central to cell survival and proliferation, and the EGFR-RAS-RAF-MEK-ERK pathway, which drives cell growth.[22] By inhibiting these pathways, syringin can suppress tumor cell proliferation and induce apoptosis. Its anti-angiogenic effects are proposed to be mediated by inhibiting key receptor kinases like VEGFR2 and TGF-βR1.[16][18]

Experimental Protocol

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3][20][23]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[23]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., syringin, this compound derivatives). Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[23]

-

MTT Addition: 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[23]

-

Formazan (B1609692) Solubilization: The medium is removed, and an organic solvent (e.g., 150 µL DMSO or a specified solubilization solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[20]

-

Analysis: The plate is shaken to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[23] Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Other Key Biological Activities

Antioxidant Activity

Syringin has demonstrated the ability to scavenge free radicals, a property central to its protective effects against oxidative stress-related damage.

Table 4: In Vitro Antioxidant Activity of Syringin

| Compound | Assay | Result (EC₅₀) | Reference |

| Syringin | DPPH Radical Scavenging | 10.77 mg/mL | [16] |

| Syringin | ABTS Radical Scavenging | 10.35 mg/mL | [16] |

Cardioprotective Effects of Syringin

Syringin has been shown to protect cardiac tissue from ischemia/reperfusion (I/R) injury. This effect is mediated by the activation of the SIRT1/PGC-1α signaling pathway, which subsequently reduces inflammation and oxidative stress in cardiac cells. In rat models of I/R, syringin treatment improved cardiac function, reduced infarct size, and decreased levels of pro-inflammatory cytokines.

Wound Healing Activity of Syringin

Syringin has been found to improve the wound-healing capacity of skin cells. This is achieved by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a crucial regulator of cell migration, proliferation, and extracellular matrix production during tissue repair. Syringin stimulates the canonical TGF-β/Smad pathway, leading to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate target gene expression involved in wound closure.

This assay models cell migration to close a "wound" in a cell monolayer.

-

Cell Seeding: Culture cells (e.g., keratinocytes, fibroblasts) in a multi-well plate until they form a confluent monolayer (95-100% coverage).

-

Creating the Scratch: Using a sterile pipette tip (e.g., P200), make a straight scratch through the center of the monolayer. Apply consistent pressure to ensure a clean, cell-free gap.

-

Washing and Treatment: Gently wash the wells with sterile PBS to remove detached cells. Replace the PBS with fresh culture medium containing the test compound (syringin) at various concentrations.

-

Image Acquisition: Immediately after creating the scratch (Time 0), capture images of the gap using a phase-contrast microscope. Mark the position to ensure the same field of view is imaged at subsequent time points.

-

Incubation and Monitoring: Incubate the plate under standard conditions. Capture images of the same wound area at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the gap in the control wells has closed.[23]

-

Analysis: Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is determined by the change in the open area over time.

Conclusion

This compound and its glucoside, syringin, possess a compelling range of biological activities with significant therapeutic potential. The available data strongly supports this compound as a potent anti-inflammatory and antinociceptive agent, likely acting through the inhibition of the NF-κB pathway. Syringin demonstrates a broader profile, including anti-angiogenic, anticancer, cardioprotective, and wound-healing properties, mediated by diverse signaling pathways such as PI3K/AKT, EGFR/ERK, SIRT1, and TGF-β/Smad. The evidence that syringin is hydrolyzed to this compound in vivo suggests a valuable prodrug strategy for delivering the active aglycone. This guide provides a foundational resource of quantitative data and established protocols to encourage and streamline further research into these promising natural compounds for novel drug development.

References

- 1. This compound | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | TCI AMERICA [tcichemicals.com]

- 9. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound Derivatives from the Lipo-soluble Part of Dichrocephala benthamii C. B. Clarke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Showing Compound sinapyl-alcohol (FDB031178) - FooDB [foodb.ca]

- 19. med.virginia.edu [med.virginia.edu]

- 20. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]

- 21. clyte.tech [clyte.tech]

- 22. moodle2.units.it [moodle2.units.it]

- 23. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinapyl Alcohol as a Monolignol Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract